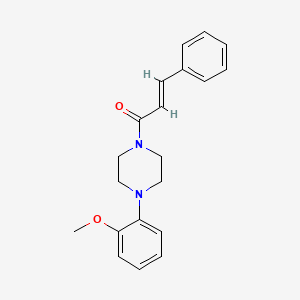
1-cinnamoyl-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cinnamoyl-4-(2-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that has gained increasing attention in the field of scientific research. CPP is a piperazine derivative that possesses various biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The mechanism of action of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels in the body. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to interact with the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine also modulates the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects on the body. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine also modulates the activity of pain receptors in the central nervous system, which reduces the perception of pain. Moreover, 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to block the activity of voltage-gated sodium channels, which prevents the propagation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cinnamoyl-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine is a relatively stable compound that can be easily synthesized and purified. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has also been extensively studied for its biological activity, which makes it a promising compound for further research. However, there are also limitations to the use of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine in lab experiments. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has low water solubility, which can make it difficult to use in aqueous solutions. Moreover, the mechanism of action of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
For the study of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine include investigating its potential therapeutic applications and elucidating its mechanism of action.
Métodos De Síntesis
1-cinnamoyl-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep reaction starting from 2-methoxybenzaldehyde and cinnamoyl chloride. The reaction involves the formation of an intermediate, which is then cyclized to produce 1-cinnamoyl-4-(2-methoxyphenyl)piperazine. The purity and yield of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine can be improved by using different solvents and purification methods.
Aplicaciones Científicas De Investigación
1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine also possesses analgesic properties by modulating the activity of pain receptors in the central nervous system. Moreover, 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has anticonvulsant effects by blocking the activity of voltage-gated sodium channels.
Propiedades
IUPAC Name |
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-10-6-5-9-18(19)21-13-15-22(16-14-21)20(23)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLLAJFKXONQNY-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)
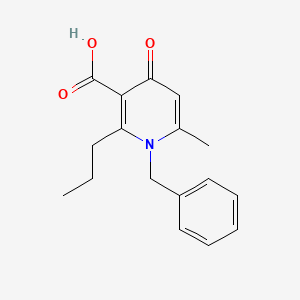
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)
![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)
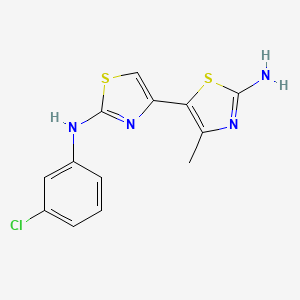
![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)
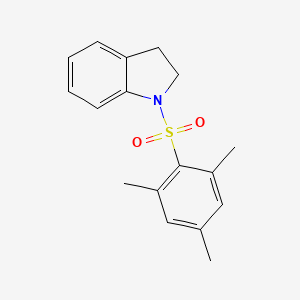
![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)
![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)
![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)
![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)
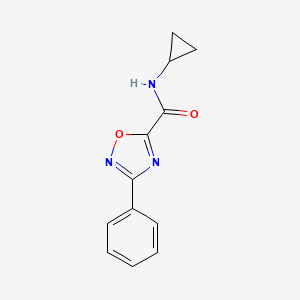
![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)